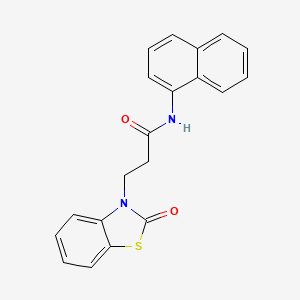

N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Description

N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a naphthalene moiety linked via an amide bond to a propanamide chain containing a 2-oxo-2,3-dihydro-1,3-benzothiazole (benzothiazol-2-one) heterocycle. The benzothiazolone ring is a notable pharmacophore in medicinal chemistry, often associated with bioactivity in therapeutic agents, including anti-inflammatory and bronchodilatory compounds .

Properties

IUPAC Name |

N-naphthalen-1-yl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(21-16-9-5-7-14-6-1-2-8-15(14)16)12-13-22-17-10-3-4-11-18(17)25-20(22)24/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCYUTZKOMTHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN3C4=CC=CC=C4SC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Propanamide Linker: The final step involves the coupling of the benzothiazole and naphthalene moieties through a propanamide linker. This can be achieved using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The naphthalene component enhances the lipophilicity of the compound, potentially improving its bioavailability.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. The presence of the benzothiazole ring system is known to contribute to the inhibition of bacterial growth and has been explored for developing new antibiotics .

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may serve as an inhibitor for certain kinases involved in cancer progression .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the thermal and mechanical properties of polymers. Research indicates that incorporating such compounds into polymer matrices can lead to improved stability and performance under various conditions .

Nanotechnology

The compound's properties make it suitable for applications in nanotechnology. It can be functionalized and used in the development of nanomaterials for drug delivery systems or as sensors due to its ability to interact with biological molecules .

Agrochemical Applications

Pesticide Development

The potential use of this compound in agrochemicals is being explored. Its antimicrobial properties suggest that it could be effective against plant pathogens. Studies are underway to evaluate its efficacy as a biopesticide .

Case Studies

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula (C₂₀H₁₆N₂O₂S).

†Predicted using analogous data from .

‡Approximate value based on structural complexity.

- Naphthalene vs. Substituted Phenyl Groups : The naphthalen-1-yl group in the target compound increases lipophilicity (higher logD) compared to C489-0330’s 2,5-dimethylphenyl group. This may enhance membrane permeability but reduce aqueous solubility (lower logSw) .

- Benzothiazol-2-one vs. Benzothiazolones generally exhibit stronger hydrogen-bonding capacity due to the thione group .

Physicochemical and ADME Properties

- Lipophilicity and Solubility : The naphthalene group in the target compound likely increases logD compared to C489-0330, aligning with trends in aromatic substituent effects. Higher lipophilicity may improve blood-brain barrier penetration but could limit solubility, necessitating formulation optimization .

- Hydrogen-Bonding Capacity : The amide and benzothiazol-2-one groups contribute to a polar surface area of ~38 Ų, similar to C489-0330. This balance of lipophilicity and polarity may favor oral bioavailability .

Biological Activity

N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and toxicity profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. A notable study evaluated a series of benzothiazole derivatives for their in vitro anticancer activity against various cancer cell lines, including U937 and MCF-7. The results indicated that certain derivatives exhibited promising anticancer activity by inducing apoptosis through the activation of procaspase-3 to caspase-3, suggesting that the presence of the benzothiazole moiety is crucial for this activity .

Table 1: Summary of Anticancer Activity in Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8j | U937 | 5.4 | Procaspase-3 activation |

| 8k | MCF-7 | 4.8 | Procaspase-3 activation |

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications on the benzothiazole and naphthalene moieties significantly affect biological activity. For instance, substituents that enhance electron density on the nitrogen atoms within the benzothiazole ring were found to improve anticancer efficacy. Conversely, electron-withdrawing groups resulted in diminished activity .

Table 2: Structure-Activity Relationships

| Substituent | Activity Change | Remarks |

|---|---|---|

| -NH₂ | Increased | Enhances electron density |

| -Cl | Decreased | Reduces electron density |

| -CH₃ | Moderate | Neutral effect |

Toxicity Studies

Toxicity evaluations using zebrafish embryos indicated that while some derivatives exhibited low toxicity (e.g., LC50 > 20 mg/L), others showed significant developmental effects at lower concentrations . This highlights the need for thorough toxicity assessments in drug development.

Table 3: Toxicity Evaluation in Zebrafish Embryos

| Compound | LC50 (mg/L) | Observations |

|---|---|---|

| 10f | 20.58 | Low toxicity |

| 10k | 15.00 | Moderate developmental effects |

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings. For example, a derivative with structural similarities demonstrated significant tumor reduction in animal models when administered at specific dosages . The findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(naphthalen-1-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Cyclization : Reacting 2-aminothiophenol derivatives with carbonyl-containing reagents to form the benzothiazolone ring .

- Condensation : Coupling the benzothiazolone intermediate with naphthalen-1-ylamine via amide bond formation using coupling agents like EDCI or DCC in solvents such as DMF .

- Purification : Recrystallization from ethanol or ethyl acetate to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-d6 solvent) confirm proton and carbon environments, with characteristic peaks for the naphthalene (δ 7.2–8.4 ppm) and benzothiazolone (δ 165–170 ppm for carbonyl) .

- Infrared Spectroscopy (IR) : Peaks at ~1670 cm (C=O stretch) and ~1250 cm (C–N stretch) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) confirms molecular formula .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents like DMF or dichloromethane enhance reaction rates for cyclization and amide coupling .

- Catalysts : Triethylamine (TEA) or DMAP are used to neutralize acidic byproducts during coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., hydrazone formation) to prevent side reactions .

- pH Adjustment : Use buffered conditions (pH 7–8) for amide bond formation to stabilize intermediates .

- Catalyst Screening : Test alternatives like Cu(OAc) for click chemistry-based coupling, which improves regioselectivity in triazole formation .

Q. How do structural modifications (e.g., substituents on benzothiazolone or naphthalene) influence biological activity?

- Methodological Answer :

- Comparative Studies : Replace the naphthalene group with halogenated phenyl rings (e.g., 4-fluorophenyl) to evaluate changes in anticancer activity via MTT assays .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., –NO) on the benzothiazolone ring to enhance binding to kinase targets (e.g., EGFR) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC values from multiple studies, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) or assay conditions .

- Structural Clustering : Group analogs by substituent patterns (e.g., chlorinated vs. methoxylated) to identify activity trends .

Q. How can intermediates or unstable byproducts be stabilized during synthesis?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups to shield reactive amines during multi-step syntheses .

- Low-Temperature Workup : Quench reactions at –20°C to stabilize sensitive intermediates like enolates .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability radar .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.